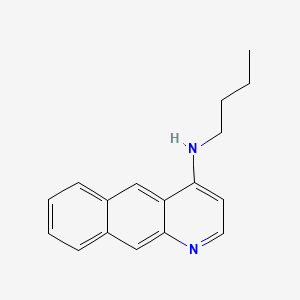

Benzo(g)quinolin-4-amine, N-butyl-

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are a vast and vital class of organic molecules that form the backbone of numerous natural products, including vitamins, hormones, and alkaloids. rsc.orgnih.gov Their diverse biological activities have made them a cornerstone of medicinal chemistry and drug discovery. rsc.orgnih.gov The quinoline (B57606) ring system, a fundamental component of Benzo(g)quinolin-4-amine, N-butyl-, is a privileged scaffold in the development of therapeutic agents. nih.gov Many approved drugs for a wide range of conditions, such as cancer, infectious diseases, and hypertension, incorporate a quinoline or benzoquinoline motif. nih.gov The introduction of a butylamino group to the benzo[g]quinoline structure further modifies its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its biological interactions.

Significance of the Benzoquinoline Framework in Academic Discovery

The benzoquinoline framework itself is a subject of considerable academic interest due to its versatile chemical nature and broad spectrum of biological activities. nih.govnih.gov Researchers have extensively explored the synthesis of various benzoquinoline derivatives to investigate their potential as anticancer, antimicrobial, and antifungal agents. nih.govnih.govnih.gov The fusion of the quinoline and benzene (B151609) rings creates an extended aromatic system that can participate in various chemical transformations, allowing for the creation of diverse molecular architectures. nih.gov The ability to functionalize the benzoquinoline core at different positions, as exemplified by the N-butylamino group in the title compound, provides a powerful tool for medicinal chemists to fine-tune the molecule's properties and develop new therapeutic leads. nih.govmdpi.com

Chemical and Physical Properties

The specific properties of Benzo(g)quinolin-4-amine, N-butyl- are detailed in the table below, providing a snapshot of its molecular characteristics.

| Property | Value |

| Molecular Formula | C17H18N2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | N-butylbenzo[g]quinolin-4-amine |

| CAS Registry Number | 22773-12-2 |

Data sourced from available chemical databases. smolecule.com

Research and Synthesis

The synthesis of benzoquinoline amines, such as Benzo(g)quinolin-4-amine, N-butyl-, often serves as a crucial step in the creation of more complex, angular and linear dinaphthonaphthyridines. nih.gov These larger, fused heterocyclic systems are of interest for their potential applications in materials science and medicinal chemistry. The synthesis typically involves the reaction of a chloro-substituted benzoquinoline with an appropriate amine, in this case, n-butylamine. nih.govwikipedia.org

One general synthetic approach involves the reaction of 4-chlorobenzo[g]quinoline with n-butylamine. This nucleophilic aromatic substitution reaction replaces the chlorine atom with the butylamino group. The reaction conditions, such as solvent and temperature, are optimized to ensure a high yield of the desired product.

Further research into the chemical reactivity of Benzo(g)quinolin-4-amine, N-butyl- has shown that the amino group can undergo typical reactions such as acylation and can act as a nucleophile in substitution reactions. smolecule.com The benzoquinoline ring system itself can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.

Potential Applications in Research

While specific applications for Benzo(g)quinolin-4-amine, N-butyl- are still under investigation, the broader class of benzoquinoline derivatives has shown promise in several areas of research.

Anticancer Research: Numerous studies have demonstrated the anticancer potential of benzoquinoline derivatives. nih.govnih.gov These compounds can exhibit cytotoxic effects against various cancer cell lines, and the specific substituents on the benzoquinoline core play a crucial role in their activity. nih.gov

Antimicrobial Research: The benzoquinoline scaffold has also been identified as a promising framework for the development of new antibacterial and antifungal agents. nih.gov

Enzyme Inhibition: Certain quinoline and benzoquinoline derivatives have been investigated for their ability to inhibit specific enzymes, a key strategy in the development of targeted therapies. smolecule.com

The study of Benzo(g)quinolin-4-amine, N-butyl- and its analogs contributes to the broader understanding of structure-activity relationships within the benzoquinoline class of compounds, paving the way for the design of new molecules with tailored biological activities.

Structure

3D Structure

Properties

CAS No. |

22773-12-2 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-butylbenzo[g]quinolin-4-amine |

InChI |

InChI=1S/C17H18N2/c1-2-3-9-18-16-8-10-19-17-12-14-7-5-4-6-13(14)11-15(16)17/h4-8,10-12H,2-3,9H2,1H3,(H,18,19) |

InChI Key |

NOXPGLASSZUOJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Benzo G Quinolin 4 Amine, N Butyl

Reactivity of the Amino Group

The nitrogen atom of the N-butylamino substituent at the 4-position of the benzo[g]quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity is the basis for a variety of chemical modifications.

Acylation Reactions

The secondary amino group of Benzo(g)quinolin-4-amine, N-butyl- readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives. These reactions typically proceed under standard acylation conditions, often in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Table 1: Representative Acylation Reactions of Secondary Amines

| Acylating Agent | Base | Solvent | General Product |

| Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | N-Acetylated Amine |

| Benzoyl Chloride | Pyridine (B92270) | Toluene | N-Benzoylated Amine |

| Acetic Anhydride | Sodium Acetate (B1210297) | Acetic Acid | N-Acetylated Amine |

Nucleophilic Reactivity Towards Electrophiles

The nucleophilic nature of the amino group allows for its reaction with a variety of electrophilic partners beyond acylating agents. Alkylation, for example, with alkyl halides can introduce further substitution on the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction of Benzo(g)quinolin-4-amine, N-butyl- with an electrophile like methyl iodide would be expected to yield the corresponding N-butyl-N-methyl-benzo[g]quinolin-4-aminium iodide. Such reactions are typically carried out in polar aprotic solvents.

The amino group can also participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds and can be involved in the formation of various heterocyclic systems through condensation reactions with appropriate bifunctional electrophiles.

Reactivity of the Benzoquinoline Core

The extended π-system of the benzo[g]quinoline core is susceptible to both oxidative transformations and electrophilic substitution reactions, although the latter is often challenging due to the electron-withdrawing nature of the nitrogen-containing heterocyclic ring.

Oxidation Reactions and Quinone Derivative Formation

Oxidation of the benzo[g]quinoline ring system can lead to the formation of quinone-type structures. The specific outcome of the oxidation is dependent on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to the degradation of the molecule, while milder reagents may allow for the selective oxidation of the carbocyclic portion of the ring system. For instance, oxidation of related polycyclic aromatic hydrocarbons can yield quinones, and it is plausible that under controlled conditions, Benzo(g)quinolin-4-amine, N-butyl- could be oxidized to a benzo[g]quinoline-5,10-dione (B13827611) derivative. However, the presence of the amino group might complicate this transformation, potentially leading to the formation of N-oxides or other side products. The use of oxidants like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of the corresponding N-oxide at the quinoline (B57606) nitrogen.

Functionalization of the Heterocyclic System

Electrophilic aromatic substitution on the benzo[g]quinoline nucleus is generally difficult due to the deactivating effect of the pyridine ring. However, under forcing conditions, reactions such as nitration or halogenation may occur, with the position of substitution being directed by the existing amino group and the inherent electronics of the ring system. Conversely, nucleophilic aromatic substitution can be a more viable strategy for functionalization, particularly at positions activated by the ring nitrogen. For example, displacement of a suitable leaving group on the benzoquinoline core by a nucleophile could introduce new functionalities.

Exploration of Novel Benzo(g)quinolin-4-amine, N-butyl- Derivatives

The chemical reactivity of Benzo(g)quinolin-4-amine, N-butyl- provides a foundation for the synthesis of a wide array of novel derivatives. By leveraging the reactions of both the amino group and the benzoquinoline core, new molecular entities with potentially interesting chemical and physical properties can be accessed. For example, the acylated derivatives could be further functionalized, or the benzoquinoline ring could be elaborated to create more complex polycyclic systems. The synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]benzo[g]quinolines, could potentially be explored starting from appropriately functionalized N-butyl-benzo[g]quinolin-4-amine precursors. These explorations open avenues for the development of new materials and compounds with tailored properties.

A Review of Computational and Theoretical Investigations of Benzo(g)quinolin-4-amine, N-butyl-

Introduction

Benzo(g)quinolin-4-amine, N-butyl- is a heterocyclic aromatic compound belonging to the extensive family of quinoline derivatives. The benzo[g]quinoline scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.ai Computational and theoretical chemistry offer powerful tools to investigate the properties of such molecules at an electronic level, predict their behavior, and guide the design of new therapeutic agents.

Despite a thorough review of scientific literature, specific computational studies focusing solely on Benzo(g)quinolin-4-amine, N-butyl- are not publicly available at this time. Therefore, this article will outline the established computational methodologies—Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling—that would be employed to investigate this specific compound. The discussion will be based on the application of these techniques to structurally related quinoline and benzoquinoline derivatives, providing a framework for the potential insights that such future studies could reveal.

Computational and Theoretical Investigations of Benzo G Quinolin 4 Amine, N Butyl

Quantitative Structure-Activity Relationship (QSAR) Modeling

Theoretical Parameter Calculation for SAR Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Theoretical parameter calculations are instrumental in building robust SAR models. For Benzo(g)quinolin-4-amine, N-butyl-, and its analogs, these calculations typically involve quantum chemical methods like Density Functional Theory (DFT). Such methods can determine the optimized geometry of the molecule and calculate a variety of electronic and steric descriptors.

DFT calculations, often employing functionals such as B3LYP with a basis set like 6-31G(d,p), are used to establish the ground state energy and thermodynamic features of benzoquinoline derivatives. mdpi.comdntb.gov.ua These calculations provide crucial data on the molecule's three-dimensional conformation and the distribution of electrons, which are fundamental to its interaction with biological targets.

Key theoretical parameters calculated for SAR analysis include:

Molecular Descriptors: These encompass a wide range of properties. For instance, for a closely related compound, Benzo[g]quinazolin-4-amine, computed properties are readily available and provide a reference for the types of descriptors used. nih.gov

Lipophilicity (Log P): The logarithm of the n-octanol-water partition coefficient is a critical measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule is crucial for its binding affinity to biological macromolecules.

Molecular Weight: The size of the molecule is a fundamental parameter in drug design, often influencing its ability to reach its target.

The following interactive table showcases a hypothetical set of calculated theoretical parameters for Benzo(g)quinolin-4-amine, N-butyl- and related analogs, illustrating the type of data generated for a SAR study. The values for the core structure are based on the closely related Benzo[g]quinazolin-4-amine. nih.gov

By analyzing how variations in these parameters across a series of compounds correlate with changes in biological activity, researchers can develop a predictive SAR model.

Predictive Modeling for Biological Activity

Building on the foundation of theoretical parameter calculations, predictive modeling aims to forecast the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) is a primary method used for this purpose. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities.

For quinoline-based compounds, QSAR studies have been successfully applied to predict their activity as, for example, high-affinity ligands at specific receptors. nih.gov These models often use molecular shape parameters and energy of the molecule to correlate with biological affinity. nih.gov

The process of predictive modeling for a compound like Benzo(g)quinolin-4-amine, N-butyl- would involve:

Data Set Compilation: A series of Benzo(g)quinolin-4-amine derivatives with known biological activities (e.g., anticancer IC50 values) would be compiled.

Descriptor Calculation: A wide range of quantum-chemical and molecular descriptors for each compound in the series would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Molecular docking is another powerful predictive tool. This computational technique simulates the binding of a ligand (e.g., Benzo(g)quinolin-4-amine, N-butyl-) to the active site of a biological target, such as an enzyme or receptor. For instance, related benzo[g]quinoxaline (B1338093) derivatives have been studied for their interaction with topoisomerase IIβ through molecular docking to understand their anticancer activity. The results of such studies can predict the binding affinity and orientation of the compound in the active site, providing insights into its mechanism of action.

The following interactive table illustrates a hypothetical outcome of a predictive modeling study for Benzo(g)quinolin-4-amine, N-butyl-, showcasing predicted activity against a cancer cell line based on its calculated properties.

These computational and theoretical investigations are invaluable for accelerating the drug discovery process. They enable the rational design of more potent and selective analogs of Benzo(g)quinolin-4-amine, N-butyl-, while reducing the time and resources required for extensive experimental synthesis and screening.

Structure Activity Relationship Sar and Chemical Biology of Benzo G Quinolin 4 Amine, N Butyl Derivatives

Influence of N-butyl Substitution on Biological Activity

The substitution at the 4-amino position is a critical determinant of the biological activity of the benzo[g]quinoline core. The choice of an N-butyl group imparts specific physicochemical properties that modulate the molecule's interaction with biological systems.

The N-butyl group, being an aliphatic alkyl chain, significantly increases the lipophilicity of the parent benzo[g]quinolin-4-amine (B3049606) molecule. Lipophilicity is a key parameter in drug design, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An increase in lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets.

Studies on related heterocyclic systems have demonstrated the importance of N-substituents. For instance, in a series of benzo[f]quinoline (B1222042) derivatives, the nature of the substituent on the quaternized nitrogen atom was found to influence antimicrobial activity. The series with aliphatic substituents showed more pronounced antifungal activity compared to those with aromatic substituents, highlighting that the characteristics of the N-substituent are key to modulating biological response nih.gov. Research on quinoline-1,4-quinone hybrids also showed that lipophilicity is a key determinant of their ability to penetrate cell membranes and interact with biological targets mdpi.com. The N-butyl group in N-butyl-Benzo(g)quinolin-4-amine is therefore expected to enhance its passage into cells and facilitate interactions with hydrophobic pockets within target proteins or other biomolecules.

Effect of the Benzoquinoline Framework Configuration (g-isomer vs. other isomers)

The spatial arrangement of the three fused rings in the benzoquinoline system gives rise to several isomers, including benzo[f]quinoline, benzo[g]quinoline, and benzo[h]quinoline (B1196314). The position of the nitrogen atom and the fusion pattern of the rings create distinct electronic and steric environments, which in turn lead to different biological activities.

Similarly, the stereochemical configuration of the framework is paramount. As mentioned, studies on octahydrobenzo[g]quinolines demonstrated that cis-fused isomers possess markedly higher activity than their trans-fused counterparts acs.org. The trans-isomers are relatively planar and rigid, whereas the cis-isomers can adopt a non-planar conformation that is apparently more suitable for receptor binding. The benzo[g]quinoline framework, therefore, provides a specific topology that is distinct from its other isomers, influencing its potential as a scaffold for drug development.

| Isomer Comparison | Key Structural Difference | Impact on Biological Activity | Reference |

| Benzo[f]quinoline vs. Benzo[c]quinoline | Position of the nitrogen atom (terminal vs. central ring) | Benzo[f]quinoline salts show superior anticancer activity, suggesting the nitrogen in the terminal ring is favorable. | mdpi.com |

| cis- vs. trans-Octahydrobenzo[g]quinoline | Stereochemistry of ring fusion | cis-Isomers show significantly higher narcotic antagonist activity due to favorable conformation for receptor binding. | acs.org |

Role of Planarity and Extended Conjugation Systems

The benzo[g]quinoline core is a large, planar, and electron-rich aromatic system. This extended π-conjugation system is a defining feature that plays a central role in the biological activity of many of its derivatives, particularly those developed as anticancer agents. The planar structure allows these molecules to act as DNA intercalators mdpi.com.

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The efficacy of intercalation is highly dependent on the planarity and surface area of the aromatic system. Benzo[g]quinoline derivatives, with their three fused rings, possess the requisite structural features for effective DNA intercalation nih.gov. The extended conjugation also influences the electronic properties of the molecule, such as its ability to accept or donate electrons, which can be important for interactions with other biological targets like enzymes. For example, some fused tetracyclic quinoline (B57606) derivatives have been shown to be potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication nih.gov.

Positional Effects of Substituents on the Benzoquinoline Ring

The placement of substituents on the benzoquinoline ring system can dramatically alter the biological activity of the molecule. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents at different positions can modify the molecule's reactivity, solubility, and binding affinity for its target.

Studies on related quinone and quinoline systems provide insight into these effects:

Electronic Effects : In benzoquinone derivatives, electron-withdrawing groups (like chlorine) were found to enhance reactivity towards nucleophiles, whereas electron-donating groups (like methyl or tert-butyl) decreased it nih.govacs.org. This modulation of the electronic character of the ring system is a key strategy in drug design.

Steric and Positional Effects : In a series of benzo[f]quinolinium salts, the position of a substituent on an attached phenyl ring was critical for antifungal activity, with a chlorine or methoxy (B1213986) group in the para position showing the highest activity nih.gov. In another example, the introduction of two bromine atoms onto a benzo[g]quinoxaline (B1338093) scaffold significantly enhanced its cytotoxic activity against cancer cells compared to the non-brominated analogue nih.gov.

These findings underscore that the biological profile of a benzo[g]quinoline derivative is not only determined by the presence of a substituent but also by its precise location on the aromatic framework.

| Compound Class | Substituent Effect | Impact on Activity | Reference |

| Benzoquinone Derivatives | Electron-withdrawing groups (e.g., -Cl) vs. electron-donating groups (e.g., -CH3) | Electron-withdrawing groups increase reactivity. | nih.govacs.org |

| Benzo[g]quinoxaline Derivatives | Dibromo-substitution | Enhanced anticancer cytotoxicity. | nih.gov |

| Benzo[f]quinoline Salts | para-Chloro or para-methoxy on a phenyl substituent | Highest antifungal activity in the series. | nih.gov |

Impact of Fused Ring Systems on Biological Efficacy (e.g., Tetracyclic Structures)

Expanding the tricyclic benzo[g]quinoline framework to a tetracyclic or even larger fused ring system is a common strategy to enhance biological efficacy, particularly for anticancer agents. The addition of another ring increases the planar surface area, which can lead to stronger DNA intercalation and potentially new interactions with target enzymes.

Several studies have demonstrated the superior activity of tetracyclic derivatives:

Research on benzo[c]quinoline derivatives showed that tetracyclic cycloadducts exhibited stronger anticancer activity than their tricyclic quaternary salt precursors mdpi.com.

Similarly, fused tetracyclic quinolines, such as indeno-, benzofuro-, and benzothieno-quinolines, displayed potent antitumor activities, which were correlated with their ability to intercalate DNA and inhibit topoisomerase II nih.gov.

However, the effect of increasing the ring system is not universally positive and depends on the specific biological activity being targeted. In a study of benzo[f]quinoline derivatives, the tricyclic salts were found to have excellent antimicrobial activity, while the corresponding tetracyclic cycloadducts were inactive. This suggests that for antimicrobial action, a more flexible substituent on the nitrogen atom might be more beneficial than a fused, rigid ring system nih.gov. This highlights the complexity of SAR, where a structural modification that enhances one type of biological activity may diminish another.

Derivatization of the Amino Moiety and its Functional Consequences (e.g., Acylation, Carbamate (B1207046) Formation)

There is currently no publicly available research data on the acylation or carbamate formation of the N-butyl-amino moiety of Benzo(g)quinolin-4-amine, N-butyl-. Scientific literature lacks studies detailing the synthesis, characterization, and biological evaluation of such derivatives. Therefore, no data tables or detailed research findings on their functional consequences can be provided.

Analytical Characterization Techniques for Benzo G Quinolin 4 Amine, N Butyl and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of N-butyl-benzo[g]quinolin-4-amine, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of N-butyl-benzo[g]quinolin-4-amine in solution. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N-butyl-benzo[g]quinolin-4-amine, the aromatic protons of the benzo[g]quinoline core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The protons of the N-butyl group will resonate in the upfield region. The methylene (B1212753) group attached to the nitrogen (N-CH₂), being adjacent to an electronegative atom, will be the most deshielded of the butyl protons (around δ 3.5-4.0 ppm). The other methylene protons and the terminal methyl group will appear at progressively higher fields. oregonstate.edudocbrown.infoinflibnet.ac.in The N-H proton of the secondary amine is expected to show a broad signal, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons of the benzo[g]quinoline moiety will resonate in the δ 110-150 ppm range. libretexts.org The carbons of the N-butyl group will appear in the upfield region, with the carbon attached to the nitrogen (C-N) being the most deshielded of the aliphatic carbons. libretexts.orgdocbrown.info

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. fiveable.melibretexts.orglibretexts.org A DEPT-135 experiment will show CH₃ and CH groups as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons are absent in a DEPT spectrum. This technique is invaluable for confirming the assignments of the butyl chain carbons and the methine carbons of the aromatic system.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbons. libretexts.orglibretexts.org For N-butyl-benzo[g]quinolin-4-amine, cross-peaks will be observed between the adjacent protons of the N-butyl chain (e.g., N-CH₂ and CH₂-CH₂), and between the vicinal protons on the benzo[g]quinoline rings. This helps to trace the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.eduustc.edu.cn Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four bonds in conjugated systems). columbia.eduyoutube.com This is particularly useful for identifying the connectivity between different parts of the molecule, such as the attachment point of the N-butyl group to the benzo[g]quinoline core. For instance, a correlation between the N-CH₂ protons and the C4 carbon of the quinoline (B57606) ring would confirm the substitution pattern.

Table 1: Predicted NMR Data for N-butyl-benzo[g]quinolin-4-amine

| Technique | Expected Chemical Shifts (δ, ppm) or Correlations | Interpretation |

|---|

| ¹H NMR | Aromatic region: 7.0-9.0 N-H: Variable, broad N-CH₂: 3.5-4.0 -CH₂-CH₂-CH₂-: 1.4-1.8 -CH₃: 0.9-1.0 | Reveals the different proton environments and their relative numbers. | | ¹³C NMR | Aromatic carbons: 110-150 C4 (attached to N): ~150 N-CH₂: 40-50 -CH₂-CH₂-CH₂-: 20-35 -CH₃: ~14 | Shows the number of unique carbon atoms. | | DEPT-135 | Positive signals: CH, CH₃ Negative signals: CH₂ | Differentiates between CH, CH₂, and CH₃ groups. | | COSY | Cross-peaks between adjacent protons in the butyl chain and aromatic rings. | Establishes proton-proton connectivity. | | HSQC | Cross-peaks correlating each proton to its directly attached carbon. | Assigns carbon signals based on proton assignments. | | HMBC | Correlation between N-CH₂ protons and C4, C4a, and C5 of the quinoline ring. | Confirms the point of attachment of the butyl group and other long-range connectivities. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. orgchemboulder.comlibretexts.orgspectroscopyonline.com For N-butyl-benzo[g]quinolin-4-amine, the IR spectrum would be expected to show characteristic absorption bands. A single, weak to medium intensity band in the region of 3350-3310 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. orgchemboulder.comlibretexts.org The presence of the aromatic benzo[g]quinoline system would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.commsu.edu The aliphatic C-H stretching vibrations of the butyl group would appear in the 2960-2850 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for N-butyl-benzo[g]quinolin-4-amine

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3350-3310 | N-H stretch (secondary amine) | Weak-Medium |

| >3000 | Aromatic C-H stretch | Weak-Medium |

| 2960-2850 | Aliphatic C-H stretch | Strong |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1335-1250 | Aromatic C-N stretch | Medium-Strong |

| 910-665 | N-H wag | Broad |

Mass Spectrometry (MS, HRMS, LC-MS/MS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

MS and HRMS: For N-butyl-benzo[g]quinolin-4-amine (C₁₇H₁₈N₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. jove.comjove.com High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.

LC-MS/MS and ESI-MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique commonly used for LC-MS, which typically produces the protonated molecule [M+H]⁺. nih.gov This technique is highly sensitive and allows for the analysis of complex mixtures and the confirmation of the molecular weight of the target compound.

Table 3: Expected Mass Spectrometry Data for N-butyl-benzo[g]quinolin-4-amine

| Technique | Expected Observation | Interpretation |

|---|---|---|

| MS (EI) | Molecular ion peak ([M]⁺) at m/z 250. | Confirms the nominal molecular weight. |

| HRMS (ESI) | [M+H]⁺ with a highly accurate m/z value. | Determines the elemental formula. |

| MS/MS | Fragmentation via α-cleavage, loss of propyl radical. | Provides structural information about the N-butyl group. |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for assessing the purity of N-butyl-benzo[g]quinolin-4-amine and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. thaiscience.infooup.com For the analysis of N-butyl-benzo[g]quinolin-4-amine, a reversed-phase HPLC method would be most suitable. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of the compound can be controlled by adjusting the composition of the mobile phase, which is often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can also significantly affect the retention of ionizable compounds like amines. thaiscience.info Detection is commonly performed using a UV detector, as the aromatic system of benzo[g]quinoline will have strong UV absorbance.

Table 4: Typical HPLC Parameters for the Analysis of Aromatic Amines

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | Formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape |

| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption. austinpublishinggroup.commdpi.comresearchgate.net The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for N-butyl-benzo[g]quinolin-4-amine would offer improved peak capacity and sensitivity compared to a conventional HPLC method, making it ideal for high-throughput analysis and the detection of trace impurities. nih.govnih.govchromatographyonline.com

Table 5: Advantages of UPLC over HPLC for the Analysis of N-butyl-benzo[g]quinolin-4-amine

| Feature | UPLC | HPLC |

|---|---|---|

| Particle Size | < 2 µm | 3-5 µm |

| Resolution | Higher | Standard |

| Analysis Time | Shorter | Longer |

| Solvent Consumption | Lower | Higher |

| Sensitivity | Higher | Standard |

Crystallographic Analysis (e.g., X-ray Diffraction) for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute configuration of chiral molecules and understanding intermolecular interactions within the crystal lattice.

While specific crystallographic data for Benzo(g)quinolin-4-amine, N-butyl- is not publicly available, analysis of the parent benzo[g]quinoline and its complex derivatives provides significant insight into the expected structural features. The Cambridge Structural Database (CSD) contains the crystal structure of the parent Benzo[g]quinoline (CSD Entry: 865786), which serves as the foundational framework. nih.gov

Furthermore, a detailed X-ray diffraction study has been conducted on a complex derivative, 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione (4c), which features the benzo[g]quinoline ring system. mdpi.com The analysis of this compound reveals key structural parameters that are likely to be conserved across related derivatives.

The crystallographic data for this derivative was obtained using a Bruker-SMART APEX CCD diffractometer with MoKα radiation. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

Key Crystallographic Findings for a Benzo[g]quinoline Derivative (4c):

Crystal System and Space Group: The compound crystallizes in the monoclinic system with the space group P2(1)/n. mdpi.com This information defines the symmetry of the crystal lattice.

Molecular Geometry: The analysis confirms the linear fusion of the four-ring system. The benzo[g]quinoline moiety is essentially planar, a characteristic feature of such aromatic systems. The substituent groups will have specific orientations relative to this plane. mdpi.com

Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds. For instance, in the crystal structure of compound 4c, N-H···O and C-H···O hydrogen bonds are observed, forming a three-dimensional network. mdpi.com Such interactions are critical in determining the physical properties of the solid, including its melting point and solubility.

For Benzo(g)quinolin-4-amine, N-butyl- itself, a single-crystal X-ray diffraction analysis would be expected to reveal:

The planarity of the fused aromatic benzo[g]quinoline core.

The precise bond lengths and angles of the entire molecule, confirming the connectivity of the N-butyl group at the 4-amine position.

The conformation of the flexible N-butyl chain.

The nature of intermolecular interactions, which would likely involve N-H···N hydrogen bonds between the amine group of one molecule and the quinoline nitrogen of another, as well as van der Waals interactions from the butyl chains and aromatic rings.

If a chiral center were introduced into the molecule, anomalous dispersion X-ray diffraction could be employed to determine its absolute configuration.

Interactive Table of Crystallographic Data for 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione (4c) mdpi.com

| Parameter | Value |

| Chemical Formula | C₂₄H₁₇N₃O₅S |

| Formula Weight | 471.48 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 11.234(2) |

| b (Å) | 13.456(3) |

| c (Å) | 14.567(3) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 2078.1(7) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.507 |

| Absorption Coefficient (mm⁻¹) | 0.203 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis serves as a crucial check for the purity of a sample and to verify that the empirical formula corresponds to the proposed molecular structure. The experimentally determined percentages are compared against the theoretically calculated values for the expected molecular formula.

For Benzo(g)quinolin-4-amine, N-butyl- , the molecular formula is C₁₇H₁₈N₂. The theoretical elemental composition would be:

Carbon (C): 81.56%

Hydrogen (H): 7.25%

Nitrogen (N): 11.19%

While experimental data for this specific compound is not available in the cited literature, studies on closely related benzo[g]quinoxaline (B1338093) and benzo[g]pyrimido[4,5-b]quinoline derivatives provide excellent examples of the application and precision of this technique. In these studies, the found percentages of C, H, and N are in close agreement with the calculated values, typically within a ±0.4% margin, which is the accepted standard for confirming the structure of a pure compound.

For instance, in the synthesis of 2-(4-Chlorophenyl)benzo[g]quinoxaline, the calculated and experimentally found elemental compositions were reported as follows:

Elemental Analysis Data for 2-(4-Chlorophenyl)benzo[g]quinoxaline nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon | 74.36 | 74.11 |

| Hydrogen | 3.81 | 3.53 |

| Nitrogen | 9.63 | 9.49 |

Similarly, for the more complex derivative 5-(4-chlorophenyl)-3-methyl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione , the elemental analysis yielded:

Elemental Analysis Data for a Benzo[g]pyrimido[4,5-b]quinoline Derivative mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon | 61.40 | 61.37 |

| Hydrogen | 3.58 | 3.57 |

| Nitrogen | 9.34 | 9.33 |

These examples underscore the importance and reliability of elemental analysis in the characterization of new chemical entities within the benzo[g]quinoline family. For any newly synthesized batch of Benzo(g)quinolin-4-amine, N-butyl-, a satisfactory elemental analysis would be a prerequisite for confirming its successful synthesis and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-butyl-Benzo(g)quinolin-4-amine?

- Methodological Answer : The synthesis typically involves substitution reactions at the quinoline core. For example, tert-butylphenyl or cyclopentylamine groups can be introduced via nucleophilic aromatic substitution under controlled temperatures (e.g., 60–80°C) in aprotic solvents like DMF or THF. Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation . Reductive amination or coupling reagents (e.g., EDC/HOBt) may enhance amine group incorporation.

Q. How can researchers characterize the purity and structural integrity of N-butyl-Benzo(g)quinolin-4-amine derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via H/C NMR chemical shifts, particularly for distinguishing N-butyl and quinoline ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) with reverse-phase columns (C18) and UV detection at λ ~254 nm .

Q. What are the key physicochemical properties influencing solubility and stability in biological assays?

- Methodological Answer : LogP values (calculated or experimental) predict lipid solubility, critical for cell permeability. For stability:

- Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C).

- Use LC-MS to identify degradation products (e.g., oxidation at the quinoline ring) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl or cyclopentyl groups) impact allosteric modulation of biological targets like the A3 adenosine receptor?

- Methodological Answer : Perform comparative binding assays (e.g., [S]GTPγS binding) to evaluate agonist/antagonist efficacy. Substituent effects:

- Bulky groups (e.g., tert-butyl) enhance allosteric modulation by stabilizing receptor conformations.

- Polar groups (e.g., hydroxyl) may reduce membrane permeability but improve water solubility .

- Advanced Approach : Combine mutagenesis studies (e.g., receptor chimeras) with molecular dynamics simulations to map binding pockets.

Q. How can researchers resolve contradictions in reported bioactivity data for N-butyl-Benzo(g)quinolin-4-amine derivatives?

- Methodological Answer :

Standardize Assay Conditions : Control variables like cell line (HEK293 vs. CHO), agonist concentration, and incubation time.

Validate Selectivity : Use orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment) to confirm target specificity.

Analyze Metabolites : Incubate compounds with liver microsomes to identify active/inactive metabolites that may skew results .

Q. What strategies mitigate oxidative degradation of the quinoline core during in vitro studies?

- Methodological Answer :

- Antioxidant Additives : Include 0.1–1 mM ascorbic acid or Trolox in buffer systems.

- Light Protection : Shield solutions from UV/visible light to prevent photooxidation.

- Stability by Design : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to reduce redox cycling .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize synthetic targets .

Safety and Handling

Q. What precautions are necessary when handling N-butyl-Benzo(g)quinolin-4-amine in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.